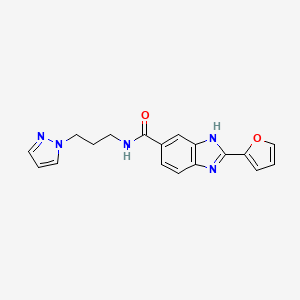![molecular formula C19H18ClN3O2 B7434417 N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide (also known as TAK-659) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to have promising results in the treatment of various diseases.
Mechanism of Action
TAK-659 works by inhibiting specific enzymes known as kinases. These enzymes play a crucial role in the signaling pathways that control cell growth and division. By inhibiting these enzymes, TAK-659 can prevent the uncontrolled growth and division of cancer cells, leading to their death. In addition, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 are complex and varied. It has been shown to have a potent inhibitory effect on several kinases, including BTK, ITK, and JAK3. These kinases are involved in various signaling pathways that control cell growth, division, and differentiation. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that promote the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high potency and selectivity for specific kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, like all kinase inhibitors, TAK-659 has some limitations. For example, it can have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, the high potency of TAK-659 can make it difficult to achieve appropriate dosages in animal models, which can limit its usefulness in preclinical studies.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other kinase inhibitors. This approach could enhance the efficacy of TAK-659 and reduce the likelihood of drug resistance. Another potential direction is the study of TAK-659 in combination with immunotherapies, such as checkpoint inhibitors. This approach could enhance the immune response to cancer cells and improve overall treatment outcomes. Finally, further research is needed to fully understand the mechanisms of action of TAK-659 and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final purification of the product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized knowledge and equipment.
Scientific Research Applications
TAK-659 has been the subject of numerous scientific studies, particularly in the field of oncology. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, it has been studied for its potential use in the treatment of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-4-13-7-14(11-21-10-13)18(24)23-15-5-6-16(17(20)8-15)19(25)22-9-12(2)3/h1,5-8,10-12H,9H2,2-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXRYOCHPMBESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)NC(=O)C2=CN=CC(=C2)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)

![Dimethyl 4-[4-[2-(carbamoylamino)propan-2-yl]triazol-1-yl]cyclohexane-1,1-dicarboxylate](/img/structure/B7434370.png)
![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)
![(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)

![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)
![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)
![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)